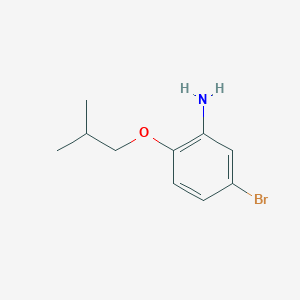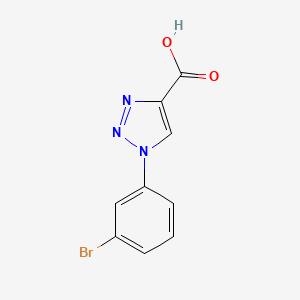
1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid
描述
1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid (hereafter referred to as BPT) is an organic compound with a wide range of applications in scientific research. BPT is a potent inhibitor of cytochrome P450 enzymes, which are responsible for metabolizing drugs and other substances in the body. BPT has been used in the laboratory to study the effects of drug-drug interactions, as well as the effects of drug metabolism on the body. BPT has also been used to study the biochemical and physiological effects of drugs and other substances.
科学研究应用
BPT has been used in a variety of scientific research applications, including the study of drug-drug interactions and the effects of drug metabolism on the body. BPT has also been used to study the biochemical and physiological effects of drugs and other substances. BPT has been used to study the effects of cytochrome P450 enzymes, which are responsible for metabolizing drugs and other substances in the body. BPT has also been used to study the effects of drug transporters, which are responsible for transporting drugs and other substances across cell membranes. BPT has also been used to study the effects of drug-drug interactions on the pharmacokinetics and pharmacodynamics of drugs.
作用机制
Target of Action
The compound belongs to the class of triazoles and bromophenyls. Triazoles are known to interact with various enzymes and receptors in the body, including cytochrome P450 enzymes . Bromophenyls can potentially interact with various protein targets due to the electrophilic nature of the bromine atom .
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, if the compound targets an enzyme, it could act as an inhibitor, reducing the enzyme’s activity .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific targets. For example, if it interacts with cytochrome P450 enzymes, it could affect drug metabolism pathways .
Pharmacokinetics
The pharmacokinetic properties of the compound would depend on various factors, including its chemical structure and the route of administration. Generally, carboxylic acid groups can enhance water solubility, which could potentially improve bioavailability .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could reduce the production of certain metabolites .
Action Environment
Various environmental factors could influence the action of the compound, including pH, temperature, and the presence of other molecules. For example, the activity of the compound could potentially be affected by the pH of the environment, as this could influence the ionization state of the carboxylic acid group .
实验室实验的优点和局限性
BPT has several advantages and limitations for laboratory experiments. One advantage of using BPT is that it is a potent inhibitor of cytochrome P450 enzymes, which means that it can reduce the activity of these enzymes, resulting in decreased drug metabolism. Another advantage of using BPT is that it is a potent inhibitor of drug transporters, which means that it can reduce the activity of these transporters, resulting in decreased drug absorption. A limitation of using BPT is that it can also reduce the activity of drug metabolizing enzymes, resulting in decreased drug elimination.
未来方向
There are several potential future directions for the use of BPT in scientific research. One potential direction is to use BPT to study the effects of drug-drug interactions on the pharmacokinetics and pharmacodynamics of drugs. Another potential direction is to use BPT to study the effects of drug metabolism on the body. Additionally, BPT could be used to study the effects of drug transporters on drug absorption and distribution. Finally, BPT could be used to study the effects of drug metabolism on drug bioavailability.
属性
IUPAC Name |
1-(3-bromophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-2-1-3-7(4-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBCWBMBWJAORN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B1517527.png)


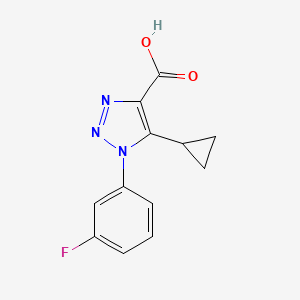




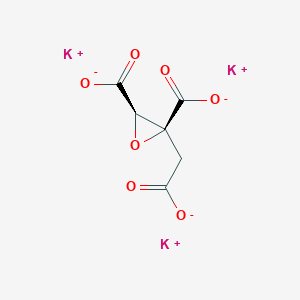
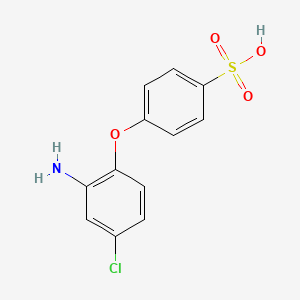
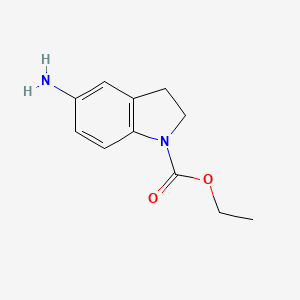
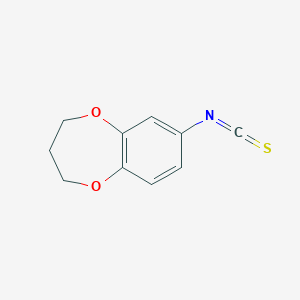
![4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile](/img/structure/B1517549.png)
